Methyl (4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
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Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a sulfonyl group and a carbamate group, which are common functional groups in medicinal chemistry.
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule is also influenced by the pyrrolidine ring .Future Directions
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to have selectivity towards various biological targets .
Mode of action
The mode of action of a compound depends on its structure and the biological target it interacts with. The pyrrolidine ring in this compound could potentially interact with its target through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical pathways
Without specific information on the compound’s biological target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds containing a pyrrolidine ring have been found to be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. The presence of the pyrrolidine ring, a sulfonyl group, and a carbamate ester in this compound could potentially influence its ADME properties .
Properties
IUPAC Name |
methyl N-[4-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-17(21)19-13-5-7-15(8-6-13)26(22,23)20-11-9-14(12-20)25-16-4-2-3-10-18-16/h2-8,10,14H,9,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLJWRSHZFUXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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